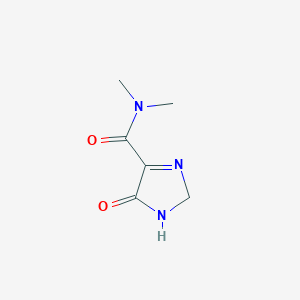
N,N-Dimethyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by subsequent modifications to introduce the dimethyl and carboxamide groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of catalysts, temperature, and pressure conditions are optimized to maximize the production yield while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties
Scientific Research Applications
N,N-Dimethyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound shares a similar imidazole core but differs in its substituents.
2-Methyl-4,5-dihydro-1H-imidazole: Another related compound with variations in the methyl group positions.
Uniqueness
N,N-Dimethyl-5-oxo-2,5-dihydro-1H-imidazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N,N-dimethyl-5-oxo-1,2-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-9(2)6(11)4-5(10)8-3-7-4/h3H2,1-2H3,(H,8,10) |
InChI Key |
JQNRWLNISZNBDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















